molecular formula C21H15N3O6 B3623228 N,N'-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide

N,N'-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide

Cat. No.: B3623228
M. Wt: 405.4 g/mol
InChI Key: DWFWHHQLTSLABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide is a complex organic compound characterized by the presence of benzodioxole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide typically involves the reaction of 1,3-benzodioxole derivatives with pyridine-2,5-dicarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide can undergo oxidation reactions, particularly at the benzodioxole moieties.

    Reduction: The compound can be reduced under specific conditions, leading to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moieties may facilitate binding to hydrophobic pockets, while the pyridine ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • N,N’-bis(1,3-benzodioxol-5-yl)urea
  • N,N’-bis(1,3-benzodioxol-5-yl)ethanediamide
  • N,N’-bis(1,3-benzodioxol-5-yl)thiourea

Comparison: N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

2-N,5-N-bis(1,3-benzodioxol-5-yl)pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O6/c25-20(23-13-2-5-16-18(7-13)29-10-27-16)12-1-4-15(22-9-12)21(26)24-14-3-6-17-19(8-14)30-11-28-17/h1-9H,10-11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFWHHQLTSLABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide
Reactant of Route 2
Reactant of Route 2
N,N'-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide
Reactant of Route 5
Reactant of Route 5
N,N'-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.